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Introduction
Deucravacitinib, sold under the brand name Sotyktu, is a first-in-class, oral, selective inhibitor

of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Developed by

Bristol Myers Squibb, it represents a significant advancement in the oral treatment of immune-

mediated inflammatory diseases.[2] Its unique mechanism of allosteric inhibition of the TYK2

regulatory domain confers high selectivity, distinguishing it from other JAK inhibitors that target

the conserved active site and offering an improved safety profile.[3][4][5] Deucravacitinib was

first approved by the U.S. Food and Drug Administration (FDA) in September 2022 for the

treatment of adults with moderate-to-severe plaque psoriasis who are candidates for systemic

therapy or phototherapy.[4] Approvals in the European Union and Japan have followed.[2] This

guide provides an in-depth overview of the chemical properties, mechanism of action,

synthesis, experimental evaluation, and clinical use of Deucravacitinib.

Physicochemical Properties
Deucravacitinib is a white to yellow powder with pH-dependent solubility, which decreases with

increasing pH.[6] A key feature of its molecular design is the presence of a deuterium-

substituted methyl amide group, which was incorporated to block a metabolic pathway that

would otherwise generate a less selective primary amide metabolite.[2][7]
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Property Value Reference

CAS Number 448245-52-1 [3]

IUPAC Name

6-

(cyclopropanecarbonylamino)-

4-[[2-methoxy-3-(1-methyl-

1,2,4-triazol-3-

yl)phenyl]amino]-N-

(trideuteriomethyl)pyridazine-3-

carboxamide

[3]

Molecular Formula C₂₀H₁₉D₃N₈O₃ [8]

Molecular Weight 425.47 g/mol [6]

Melting Point

Crystalline Form CSIII shows

an endothermic peak at

approximately 257°C (onset

temperature)

[9]

LogP 1.2 [10]

pKa Not available

Solubility

pH-dependent; solubility

decreases with increasing pH.

Soluble in DMF (1 mg/ml) and

DMSO (1 mg/ml).

[6]

Mechanism of Action: Selective TYK2 Inhibition
Deucravacitinib exerts its therapeutic effect through a novel mechanism of allosteric inhibition

of TYK2. Unlike other JAK inhibitors that compete with ATP at the highly conserved catalytic

domain (Janus Homology 1 or JH1 domain), Deucravacitinib binds to the regulatory

pseudokinase domain (JH2) of TYK2.[3][4] This binding stabilizes an inhibitory conformation of

the enzyme, preventing its activation.[3]

TYK2 is a key intracellular signaling molecule for several pro-inflammatory cytokines, including

interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), all of which are implicated in the
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pathogenesis of psoriasis and other immune-mediated diseases.[5] By selectively inhibiting

TYK2, Deucravacitinib effectively blocks the downstream signaling cascades of these

cytokines, thereby reducing inflammation and ameliorating disease symptoms.[5]

The TYK2 Signaling Pathway
The binding of cytokines such as IL-23, IL-12, or Type I IFNs to their respective receptors on

the cell surface leads to the activation of receptor-associated JAKs, including TYK2. Activated

TYK2 then phosphorylates and activates Signal Transducer and Activator of Transcription

(STAT) proteins. These phosphorylated STATs dimerize and translocate to the nucleus, where

they modulate the transcription of target genes involved in inflammation and immune

responses. Deucravacitinib's inhibition of TYK2 disrupts this entire cascade.
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Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine-induced signaling.
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Synthesis of Deucravacitinib
The synthesis of Deucravacitinib has been described in patent literature. A general overview of

a potential synthetic route is provided below. This process involves several key steps, including

the formation of the core pyridazine structure, coupling reactions to introduce the side chains,

and a final amidation step with deuterated methylamine.

A reported synthesis involves a multi-step process that can be summarized as follows:

Chlorination and Electrophilic Substitution: A starting compound is subjected to chlorination

and electrophilic substitution to synthesize a key intermediate.[11]

Amine Transesterification: The intermediate then undergoes an amine transesterification

reaction with deuterated methylamine to introduce the deuterium-labeled methylamide

group.[11]

Coupling Reaction: Finally, a coupling reaction is performed to attach the remaining side

chain, yielding Deucravacitinib.[11]
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Caption: A generalized synthetic pathway for Deucravacitinib.

Experimental Protocols
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In Vitro Assays
This assay quantifies the amount of ADP produced during the kinase reaction, providing a

measure of enzyme activity.

Methodology:

Compound Preparation: Prepare a serial dilution of Deucravacitinib in DMSO, followed by a

further dilution in the kinase buffer.

Kinase Reaction:

Add the diluted Deucravacitinib or vehicle (DMSO) to the wells of an assay plate.

Add a solution containing purified recombinant TYK2 enzyme and a suitable substrate

peptide (e.g., IRS1-tide).

Initiate the reaction by adding ATP.

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Detection:

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes.

Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a

luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each Deucravacitinib concentration

relative to the vehicle control and determine the IC₅₀ value.

This assay measures the inhibition of cytokine-induced STAT phosphorylation within a cellular

context.

Methodology:
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Cell Preparation: Use a relevant cell line (e.g., human peripheral blood mononuclear cells -

PBMCs).

Compound Incubation: Pre-incubate the cells with a serial dilution of Deucravacitinib for a

specified time.

Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-23, IFN-α) to

induce STAT phosphorylation.

Fixation and Permeabilization:

Fix the cells with a suitable fixation buffer (e.g., formaldehyde-based).

Permeabilize the cells with a permeabilization buffer (e.g., methanol-based) to allow

intracellular antibody staining.

Staining: Stain the cells with a fluorophore-conjugated antibody specific for the

phosphorylated form of the target STAT protein (e.g., anti-pSTAT3). Co-staining with cell

surface markers can be performed to identify specific cell populations.

Data Acquisition: Acquire data on a flow cytometer.

Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT

signal for each sample. Normalize the MFI values to the stimulated vehicle control and plot

against the inhibitor concentration to calculate the IC₅₀.[12][13][14]
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Caption: Workflow for a cell-based phospho-STAT assay.

In Vivo Efficacy Model: Imiquimod-Induced Psoriasis in
Mice
This is a widely used preclinical model that recapitulates key features of human psoriasis.
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Methodology:

Animal Model: Use a suitable mouse strain, such as BALB/c or C57BL/6.

Induction of Psoriasis-like Inflammation:

Shave a defined area on the dorsal skin of the mice.

Topically apply a daily dose of imiquimod (IMQ) cream (e.g., 5%) to the shaved area for 5-

6 consecutive days.[8][15]

Treatment Administration:

Administer Deucravacitinib orally (e.g., by gavage) at various doses, typically starting from

the first day of IMQ application and continuing for the duration of the experiment.

Include a vehicle control group and potentially a positive control group (e.g., a topical

corticosteroid).

Assessment of Disease Severity:

Macroscopic Scoring: Daily, score the severity of erythema (redness), scaling, and skin

thickness based on a predefined scoring system (e.g., a modified Psoriasis Area and

Severity Index - PASI).[15]

Skin Thickness Measurement: Measure the thickness of the inflamed skin daily using a

caliper.

Endpoint Analysis (at the end of the study):

Histology: Collect skin biopsies for histological analysis to assess epidermal thickness

(acanthosis), inflammatory cell infiltration, and other psoriatic features.

Gene Expression Analysis: Analyze the expression of key inflammatory cytokines (e.g., IL-

17, IL-23) in skin tissue using methods like quantitative PCR (qPCR).

Flow Cytometry: Analyze the immune cell populations in the skin and draining lymph

nodes.
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Clinical Development and Uses
Deucravacitinib has undergone extensive clinical evaluation, primarily for the treatment of

moderate-to-severe plaque psoriasis. The pivotal Phase 3 clinical trial program, known as

POETYK PSO, has demonstrated its efficacy and safety.

POETYK PSO-1 and POETYK PSO-2 Clinical Trials
These were two global, multicenter, randomized, double-blind, placebo- and active-controlled

studies.[16][17]

Key Methodological Aspects:

Patient Population: Adults with moderate-to-severe plaque psoriasis (Psoriasis Area and

Severity Index [PASI] ≥ 12, static Physician's Global Assessment [sPGA] score ≥ 3, and body

surface area [BSA] involvement ≥ 10%).[16][18]

Treatment Arms: Patients were randomized to receive Deucravacitinib (6 mg once daily),

placebo, or apremilast (30 mg twice daily).[19][20]

Primary Endpoints: The co-primary endpoints were the proportion of patients achieving at

least a 75% improvement in PASI score (PASI 75) and an sPGA score of clear or almost

clear (sPGA 0/1) at week 16, compared to placebo.[17][20]

Secondary Endpoints: Key secondary endpoints included comparisons of efficacy (PASI 75

and sPGA 0/1) versus apremilast at week 16 and 24, as well as the proportion of patients

achieving PASI 90.[21]

Summary of Efficacy Results:

In both the POETYK PSO-1 and POETYK PSO-2 trials, Deucravacitinib demonstrated

superiority over both placebo and apremilast in achieving the primary and key secondary

endpoints at week 16 and 24.[17] A significant proportion of patients treated with

Deucravacitinib achieved PASI 75 and sPGA 0/1, with these clinical responses being

maintained through 52 weeks of treatment.[21]
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Endpoint (Week 16) Deucravacitinib Apremilast Placebo

PASI 75 (POETYK

PSO-1)
58.7% 35.1% 12.7%

sPGA 0/1 (POETYK

PSO-1)
53.6% 32.1% 7.2%

PASI 75 (POETYK

PSO-2)
53.6% 40.2% 9.4%

sPGA 0/1 (POETYK

PSO-2)
50.3% 34.3% 8.6%

Safety Profile:

Deucravacitinib was generally well-tolerated in the clinical trials. The most common adverse

events reported were nasopharyngitis, upper respiratory tract infection, headache, diarrhea,

and nausea.[17] The selective mechanism of action of Deucravacitinib is thought to contribute

to a favorable safety profile with a lower incidence of adverse events commonly associated with

broader JAK inhibitors.

Other Investigational Uses
Beyond plaque psoriasis, Deucravacitinib is being investigated for a range of other immune-

mediated diseases, including psoriatic arthritis, systemic lupus erythematosus, and

inflammatory bowel disease (Crohn's disease and ulcerative colitis).[5][22][23]

Conclusion
Deucravacitinib represents a significant therapeutic innovation, being the first and only

approved selective, allosteric inhibitor of TYK2. Its unique mechanism of action provides a

targeted approach to modulating key cytokine pathways involved in the pathogenesis of

psoriasis and other immune-mediated diseases. The robust clinical data from the POETYK

PSO program have established its efficacy and a favorable safety profile, positioning it as a

valuable oral treatment option for patients with moderate-to-severe plaque psoriasis. Ongoing

research continues to explore its full therapeutic potential across a spectrum of inflammatory

and autoimmune conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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